2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine
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Overview
Description
2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine typically involves the construction of the thiazolidine ring followed by the introduction of the acetic acid and piperidine moieties. Common synthetic strategies include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Click Chemistry: This approach uses modular building blocks to rapidly assemble the compound under mild conditions.
Nano-catalysis: Utilizing nanoparticles as catalysts can enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as:
Microwave Irradiation: This technique accelerates the reaction process and improves yield.
Sonochemistry: The use of ultrasonic waves to promote chemical reactions.
Green Chemistry: Employing environmentally friendly solvents and reusable catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethylformamide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidine Derivatives: Formed through reduction reactions.
Substituted Thiazolidines: Formed through substitution reactions.
Scientific Research Applications
2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors to modulate signal transduction pathways.
Induce Apoptosis: The compound may trigger programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Thiazolidin-4-one: Investigated for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
68921-76-6 |
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Molecular Formula |
C17H25N3O3S3 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine |
InChI |
InChI=1S/C12H14N2O3S3.C5H11N/c1-2-13-5-6-19-9(13)4-3-8-11(17)14(7-10(15)16)12(18)20-8;1-2-4-6-5-3-1/h3-4H,2,5-7H2,1H3,(H,15,16);6H,1-5H2 |
InChI Key |
NBFMXDWENBDWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)O.C1CCNCC1 |
Origin of Product |
United States |
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